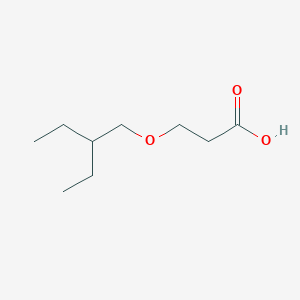
3-(2-ethylbutoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethylbutoxy)propanoic acid is an organic compound with the molecular formula C9H18O3 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethylbutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylbutoxy)propionic acid can be achieved through the esterification of propionic acid with 2-ethylbutanol, followed by hydrolysis. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3-(2-ethylbutoxy)propionic acid may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-ethylbutoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The ethylbutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted propionic acid derivatives.
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
Separation Techniques
One of the primary applications of 3-(2-ethylbutoxy)propanoic acid is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, highlighting its significance in drug development and analysis .
Metabolic Studies
Role in Metabolism
this compound is also utilized in metabolic studies to monitor levels of propanoic acid derivatives in biological samples. This application is crucial for understanding metabolic pathways and the impact of various compounds on metabolic health. Analytical services tailored for this purpose include untargeted metabolomics, targeted metabolomics, lipidomics, and metabolic flux analysis. Sample types suitable for analysis include animal and plant tissues, plasma/serum, urine, and culture supernatants .
Chemical Intermediate
Synthesis of Pharmaceuticals
In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various medicinal compounds. Its structural properties make it a versatile building block for creating more complex molecules used in drug development. For instance, it can be involved in synthesizing compounds that target specific biological pathways or act as precursors to other active pharmaceutical ingredients .
Industrial Applications
Preservative Use
The compound's derivatives may also find applications as preservatives in food and animal feed due to their ability to inhibit mold and bacterial growth at low concentrations. This application is particularly relevant given the increasing demand for natural preservatives in food products .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 3-(2-ethylbutoxy)propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These interactions can influence cellular functions and biochemical pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Propionic Acid: A simple carboxylic acid with similar chemical properties.
Butyric Acid: Another carboxylic acid with a different alkyl chain.
Valeric Acid: A carboxylic acid with a longer alkyl chain.
Uniqueness: 3-(2-ethylbutoxy)propanoic acid is unique due to the presence of the 2-ethylbutoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
10213-74-8 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-(2-ethylbutoxy)propanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-8(4-2)7-12-6-5-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
Clave InChI |
ZLPVZWUOBAHGNY-UHFFFAOYSA-N |
SMILES |
CCC(CC)COCCC(=O)O |
SMILES canónico |
CCC(CC)COCCC(=O)O |
Punto de ebullición |
343.0 °C |
melting_point |
32.5 °C |
Key on ui other cas no. |
10213-74-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















